molecular formula C7H6BrN3 B1341624 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE CAS No. 929074-39-5

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Cat. No.: B1341624
CAS No.: 929074-39-5
M. Wt: 212.05 g/mol
InChI Key: HKJYIFKUFHLIMN-UHFFFAOYSA-N
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Description

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position further enhances its chemical reactivity and potential biological activity .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, leading to changes in cellular processes. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine may influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with 3-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom at the 7th position allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .

Properties

IUPAC Name

7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJYIFKUFHLIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590285
Record name 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-39-5
Record name 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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